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Abstract

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical
studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] This
technical guide provides a comprehensive overview of the chemical structure, a detailed,
scalable synthesis protocol, and a summary of its biological activity. The information is intended
to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

BPR1K871 is a quinazoline-based compound with the chemical formula C2sH2sCIN7O2S and a
molecular weight of 526.06 g/mol . Its structure is characterized by a substituted quinazoline
core linked to a thiazole-containing urea side chain.

Caption: Chemical structure of BPR1K871.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for BPR1K871.
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Parameter Value Notes
Molecular Formula C25H25CIN7O2S
Molecular Weight 526.06 g/mol
ICs0 AURKA 22 nM [1][2]13]
ICs0o AURKB 13 nM [1][3]
ICs0 FLT3 19 nM [11[2][3]
ECso MOLM-13 (AML cell line)  ~5nM [1][2]114]
ECso MV4-11 (AML cell line) ~5nM [1][2114]
ECso COLO205 (Colon cancer) <100 nM [1]
ECso Mia-PaCa-2 (Pancreatic
<100 nM [1]
cancer)
For the quinazoline core lead
LogD7.4 4.41
compound.[1]
- For the precursor compound 4.
Aqueous Solubility 0.452 pg/mL o
Pharmacokinetics (rat, 1V) Long ti/2 [5]

Synthesis of BPR1K871

A robust and scalable six-step synthesis for BPR1K871 has been developed, enabling

kilogram-scale production with an overall yield of 16.5%.[3] This process avoids hazardous

reagents and laborious purification steps, making it suitable for large-scale manufacturing.

Experimental Workflow

The synthesis can be visualized as a multi-step process starting from commercially available

materials.
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Caption: Scalable synthesis workflow for BPR1K871.

Detailed Experimental Protocols

The following protocols are based on the optimized, scalable synthesis route.

Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one
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e 2-Amino-4-hydroxybenzoic acid is condensed with formamidine acetate.
e The reaction mixture is heated, and the product is isolated upon cooling.
Step 2: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

e 7-Hydroxyquinazolin-4(3H)-one is reacted with 1,3-propanediol in the presence of a suitable
base.

e The reaction is carried out at an elevated temperature, followed by purification.
Step 3: Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

e 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is treated with a chlorinating agent, such as
phosphorus oxychloride (POCIs).

e The reaction is performed under reflux, and the excess reagent is removed under reduced
pressure.

Step 4: Synthesis of tert-Butyl (2-((7-(3-chloropropoxy)quinazolin-4-yl)amino)ethyl)carbamate
e 4-Chloro-7-(3-chloropropoxy)quinazoline is reacted with tert-butyl (2-aminoethyl)carbamate.

» This nucleophilic aromatic substitution is typically carried out in a suitable solvent with a
base.

Step 5: Synthesis of N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine

e The Boc protecting group is removed from the product of Step 4 using trifluoroacetic acid
(TFA).

e The reaction is usually performed at room temperature, followed by neutralization and
extraction.

Step 6: Synthesis of BPR1K871

¢ N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine is reacted with 3-chlorophenyl
isocyanate.
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e The final product, BPR1K871, is formed through a urea linkage and can be purified by
crystallization.

Biological Activity and Signaling Pathways

BPR1K871 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A
(AURKA), both of which are critical targets in oncology.[1][3] FLT3 is a receptor tyrosine kinase
that, when mutated, can drive the proliferation of leukemia cells. Aurora kinases are essential
for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Signaling Pathway Inhibition

The dual-targeting nature of BPR1K871 allows it to simultaneously disrupt two key oncogenic
signaling pathways.
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Caption: BPR1K871 inhibits FLT3 and Aurora Kinase A signaling pathways.

Conclusion

BPR1K871 is a promising multi-kinase inhibitor with potent activity against key cancer targets.
The well-defined and scalable synthesis route, combined with its strong preclinical efficacy,
positions BPR1K871 as a strong candidate for further clinical development. This guide
provides foundational technical information to aid researchers and drug development
professionals in their evaluation and potential advancement of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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